N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Description

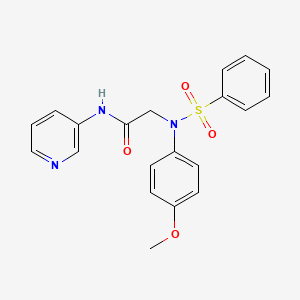

N²-(4-Methoxyphenyl)-N²-(phenylsulfonyl)-N¹-3-pyridinylglycinamide is a glycinamide derivative characterized by a sulfonamide-linked aryl framework and a pyridinylacetamide backbone. Its structure includes:

- N²-(4-Methoxyphenyl): A substituted phenyl group with an electron-donating methoxy (-OCH₃) moiety at the para position.

- N¹-3-Pyridinyl: A pyridine ring at the acetamide terminus, offering hydrogen-bond acceptor/donor properties and influencing solubility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like Toll-like receptors (TLRs), as seen in related analogs .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-18-11-9-17(10-12-18)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-16-6-5-13-21-14-16/h2-14H,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVOGNIUNMSXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide is a compound that has drawn interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a glycinamide backbone with various substituents, including:

- 4-methoxyphenyl group

- Phenylsulfonyl group

- 3-pyridinyl group

This unique arrangement contributes to its interaction with biological targets, influencing its efficacy in various applications.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4S |

| Molecular Weight | 393.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The phenylsulfonyl group is particularly significant as it can interact with active sites on various enzymes and receptors, thereby influencing biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, making it a candidate for treating autoimmune diseases.

- Receptor Modulation : By binding to certain receptors, it can alter signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

- Antitumor Activity : Preliminary data show that it may inhibit tumor cell growth by inducing apoptosis and cell cycle arrest in cancer cell lines.

- Neuroprotective Properties : There is emerging evidence that the compound exhibits neuroprotective effects, potentially beneficial in neurodegenerative conditions.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. This suggests its potential use in therapies targeting chronic inflammatory diseases.

Case Study 2: Antitumor Efficacy

In vitro assays using breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. Flow cytometry results indicated an increase in apoptotic cells after treatment, supporting its role as a potential anticancer agent.

Comparative Analysis

When compared to similar compounds, such as N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide, this compound exhibited superior anti-inflammatory properties while maintaining a favorable safety profile.

Table 2: Comparison of Similar Compounds

| Compound Name | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|

| This compound | High | Moderate |

| N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinymethyl)glycinamide | Moderate | Low |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares a glycinamide core with sulfonamide and aryl substituents, a framework common in TLR agonists (e.g., compounds E and F in ). Key analogs include:

Key Observations:

- Electron Effects : The target compound’s 4-methoxy group is electron-donating, enhancing aryl ring electron density, whereas analogs with nitro () or chloro () substituents introduce electron-withdrawing effects, altering reactivity and binding interactions.

- Steric and Solubility Influences : The ethoxy group in increases hydrophobicity, while the sulfanyl ethyl chain may enhance membrane permeability.

Q & A

Q. What are the validated synthetic routes for N²-(4-methoxyphenyl)-N²-(phenylsulfonyl)-N¹-3-pyridinylglycinamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and coupling steps. For example, analogous compounds (e.g., glycinamide derivatives) are synthesized using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator in DMF under inert atmospheres . Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to improve yields (e.g., 45–57% yields reported for structurally related compounds) . Catalysts such as palladium or copper may enhance coupling efficiency in heterocyclic systems .

Q. How is structural integrity confirmed for this compound, and what analytical methods are critical for validation?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy, sulfonyl, pyridinyl groups). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while sulfonyl groups influence adjacent proton shifts .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₀N₃O₅S: ~434.12 g/mol).

- HPLC : Purity assessment (>95% by reverse-phase chromatography) ensures no residual intermediates .

Q. What are the key solubility and stability parameters for this compound in experimental settings?

Solubility is solvent-dependent: polar aprotic solvents (DMF, DMSO) are preferred for in vitro assays, while aqueous solubility may require co-solvents (e.g., PEG-400) . Stability studies (pH 7.4 buffers, 37°C) assess degradation under physiological conditions, with LC-MS monitoring decomposition products .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?

Hypotheses include enzyme inhibition (e.g., kinase or protease targets) or receptor modulation due to its sulfonyl and pyridinyl groups. Validation involves:

- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell-based models (e.g., cancer cell lines).

- Molecular docking : PDB structures (e.g., 3HKC) model binding interactions with target proteins .

- Selectivity profiling : Counter-screening against related enzymes (e.g., COX-2 vs. COX-1) to confirm specificity .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy group : Essential for membrane permeability; removal reduces bioavailability .

- Sulfonyl group : Enhances binding affinity to hydrophobic pockets in target proteins .

- Pyridinyl substitution : 3-Pyridinyl vs. 4-pyridinyl alters hydrogen-bonding networks, impacting potency .

Data is analyzed using ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to determine statistical significance (p < 0.05) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability, half-life (t₁/₂), and tissue distribution via LC-MS/MS .

- Toxicity endpoints : Liver/kidney function markers (ALT, creatinine) and histopathology identify organ-specific effects .

- Metabolite identification : UPLC-QTOF detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Yield variability : Optimize catalyst loading (e.g., 5–10 mol% Pd) or reaction time (24–72 hours) based on substrate steric hindrance .

- Biological data conflicts : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate batch-to-batch variability in compound purity?

- Chromatographic purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Strict QC protocols : NMR/MS batch testing and Karl Fischer titration for residual solvent control (<0.1%) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.